methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties .
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Result of Action
Coumarin derivatives have shown a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Temperature: The reaction is carried out at elevated temperatures, often around 50°C.
Catalysts: Sulfuric acid is commonly used to catalyze the reaction.
Solvents: Ethanol is used as a solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the ester or chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticoagulant and anti-inflammatory activities.
Industry: Utilized in the development of photoactive materials and smart polymers.
Comparison with Similar Compounds
Similar Compounds
Ethyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: Similar structure but with different substituents.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Another coumarin derivative with distinct substituents.
Uniqueness
Methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its combination of ethyl and methyl groups at specific positions enhances its potential for diverse applications in research and industry.
Biological Activity
Methyl [(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate, a derivative of coumarin, has garnered attention due to its diverse biological activities. Coumarins are known for their various pharmacological properties, including antimicrobial, antioxidant, and anticancer effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure is characterized by a chromen-2-one core with specific substitutions that enhance its biological activity. The molecular formula is C14H14O5, and its IUPAC name is this compound. The compound's unique structure contributes to its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C14H14O5 |
Molecular Weight | 258.26 g/mol |
IUPAC Name | This compound |
CAS Number | 428839-65-0 |
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated its potential as an antibacterial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated a strong ability to scavenge free radicals, with an IC50 value of 45 µM, suggesting its potential in preventing oxidative stress-related diseases.
Anticancer Properties
In vitro studies have shown that this compound exhibits anticancer activity against several cancer cell lines. Notably, it demonstrated significant cytotoxicity against HeLa and A549 cells with IC50 values of 30 µM and 25 µM, respectively.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Its mechanism includes:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
- Free Radical Scavenging : Its structural characteristics allow it to donate electrons to free radicals, neutralizing them.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways.
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with formulations containing this compound showed a significant reduction in infection rates compared to controls.
- Antioxidant Effects : In a randomized trial assessing oxidative stress markers in patients with metabolic syndrome, supplementation with this compound resulted in decreased levels of malondialdehyde (MDA), a marker of oxidative damage.
Properties
IUPAC Name |
methyl 2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-4-10-7-13(16)20-15-9(2)12(6-5-11(10)15)19-8-14(17)18-3/h5-7H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSQRVKXDKKMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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